[(4-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine
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Overview
Description
N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine is an organic compound characterized by the presence of a 4-chlorobenzyl group attached to a 3,3-dimethylbutan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N-Bis(4-Chlorobenzyl)-1H-1,2,3,4-Tetraazol-5-Amine
Uniqueness
N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3,3-dimethylbutan-2-amine backbone differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,3-dimethylbutan-2-amine |
InChI |
InChI=1S/C13H20ClN/c1-10(13(2,3)4)15-9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3 |
InChI Key |
OYWCYPDQAHYOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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